3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ring Transformations of Heterocycles : This study discusses the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, suggesting the conversion sequence and the generality of the new ring transformation (El-Abadelah et al., 1991).
Multifunctional Synthon for Synthesis of 1,2,5-Oxadiazole Derivatives : This paper scrutinizes the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, exploring its reactions with various reagents and transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Oxadiazoles in Medicinal Chemistry : This research presents a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, focusing on their differences in lipophilicity, metabolic stability, and other properties, significant for medicinal chemistry applications (Boström et al., 2012).
Synthesis of 2-Isobutyl 1,3,4-Oxadiazoles : This study explores the synthesis of various 1,3,4-oxadiazoles from isobutyric acid and discusses their applications in the dye industry, and their biological activities such as antibacterial, antifungal, and medical uses (Aziz & Daoud, 2007).
Ultrasound-promoted Synthesis of 1,2,4-Oxadiazoles : This paper reports an alternative synthesis method using ultrasound irradiation for preparing 1,2,4-oxadiazoles, demonstrating better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Solid-phase Synthesis of 1,2,4-Oxadiazoles with Isoxazole : It discusses the preparation of diheterocyclic compounds containing isoxazole and 1,2,4-oxadiazole, highlighting their potential in medicinal chemistry (Quan & Kurth, 2004).
One-Pot Synthesis of 1,3,4-Oxadiazoles : This study focuses on the synthesis of symmetrical and asymmetrical 1,3,4-oxadiazoles, noting their diverse biological properties and wide applications in material science (Zarei & Rasooli, 2017).
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXNTRNFCWCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592896 | |
Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189130-85-6 | |
Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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